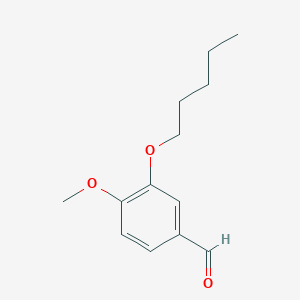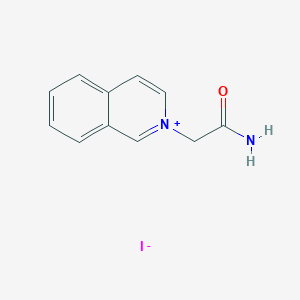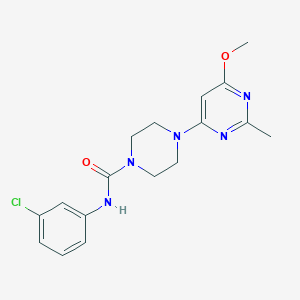![molecular formula C16H12N2O4 B2634920 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941925-31-1](/img/structure/B2634920.png)
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound may also interact with other molecular targets, such as ion channels or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other isoxazole derivatives, such as:
5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
3,5-disubstituted isoxazoles: These compounds have different substituents on the isoxazole ring, leading to variations in their biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(17-15-10-5-3-6-12(10)18-22-15)11-8-9-4-1-2-7-13(9)21-16(11)20/h1-2,4,7-8H,3,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDIEXYZTJVYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)
![3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B2634840.png)

![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)

![4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine](/img/structure/B2634851.png)


![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2634855.png)
![N-(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2634856.png)


